Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
CAS No.:
Cat. No.: VC17707396
Molecular Formula: C8H9BrN2O3
Molecular Weight: 261.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O3 |
|---|---|
| Molecular Weight | 261.07 g/mol |
| IUPAC Name | methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
| Standard InChI | InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3 |
| Standard InChI Key | VUNFSEWEFVPESN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C2N1CCOC2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Formula and Weight
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazine-3-carboxylate has the molecular formula C₈H₉BrN₂O₃ and a molecular weight of 261.07 g/mol . The IUPAC name, methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c] oxazine-3-carboxylate, reflects its bicyclic architecture, which integrates an imidazole ring fused to an oxazine moiety .
Structural Features
The compound’s core consists of a five-membered imidazole ring fused to a six-membered oxazine ring, creating a rigid bicyclic system. The bromine atom at position 2 enhances electrophilic reactivity, enabling participation in substitution reactions, while the methyl carboxylate at position 3 contributes to solubility and hydrogen-bonding potential. Computational models from PubChem confirm the planarity of the imidazole ring and the chair-like conformation of the oxazine component, which stabilize the molecule’s three-dimensional structure .
Spectral and Computational Data
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InChI Key: The standard InChI string (InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4) encodes the compound’s connectivity and stereochemistry.
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LogP: Estimated at 1.87–5.52 for analogous imidazooxazines, suggesting moderate lipophilicity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of methyl 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazine-3-carboxylate typically involves a multi-step sequence:
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Ring Formation: Cyclization of precursor amines and carbonyl compounds to generate the imidazooxazine scaffold.
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Bromination: Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) to introduce the bromine atom.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group .
Reaction Conditions and Yields
Optimal bromination requires anhydrous conditions and catalysts such as iron(III) bromide, achieving yields of 60–75%. Esterification proceeds via nucleophilic acyl substitution, with yields exceeding 80% under basic conditions . Purification via column chromatography or recrystallization ensures >95% purity for biological assays.
Biological Activities and Mechanistic Insights
| Compound | IC₅₀ (μM) Leishmania donovani | MIC (μM) Trypanosoma cruzi | Selectivity Index (MRC-5) |
|---|---|---|---|
| Analog 25 | 0.02 | 0.53 | >120 |
| Analog 49 | 0.01 | 0.063 | >1000 |
| Analog 59 | 0.01 | 0.027 | >2500 |
These analogs inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis . The bromine and carboxylate groups in methyl 2-bromoimidazooxazine-3-carboxylate may similarly interact with catalytic cysteine residues, though validation is required .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays against human fibroblast (MRC-5) cells reveal high selectivity indices (>64 μM) for related compounds, suggesting favorable safety profiles . The methyl carboxylate group may reduce nonspecific binding to mammalian cells, enhancing therapeutic windows .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s molecular targets via proteomic profiling and X-ray crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models of parasitic infection.
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Derivatization: Synthesize analogs with modified substituents (e.g., fluorine at position 4) to enhance potency and bioavailability .
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